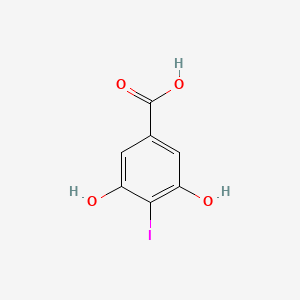

3,5-Dihydroxy-4-iodobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydroxy-4-iodobenzoic acid, commonly referred to as 3,5-DIBA, is an organic compound with a molecular formula of C7H6IO4. It is an important intermediate in the synthesis of many drugs and other compounds. It is a white, crystalline solid with a melting point of 181-183°C. It is soluble in water, ethanol, and other polar solvents.

Scientific Research Applications

Metabolism and Excretion in Various Species

Research by Wold, Smith, and Williams (1973) explored the metabolism and excretion of n-butyl 4-hydroxy-3,5-di[25I]iodobenzoate across different species, including humans and various primates. The study found significant species differences in the excretion of 3,5-diiodoanisic acid, a metabolite of 3,5-Dihydroxy-4-iodobenzoic acid, noting its presence only in human subjects and primate species (Wold, Smith, & Williams, 1973).

Oxidative Coupling Reactions

Matsuura, Nakashima, and Ohe (1967) investigated the formation of 4,4′-dihydroxy-3,3′,5,5′-tetraiodobenzophenone through the oxidative coupling of 4-hydroxy-3,5-di-iodophenylpyruvic acid with 4-hydroxy-3,5-di-iodobenzoic acid, highlighting a potential application in synthetic chemistry (Matsuura, Nakashima, & Ohe, 1967).

Plant Physiology and Biochemistry

Halka et al. (2019) researched the uptake and physiological reaction of tomato plants to aromatic iodine compounds, including this compound. This study contributes to the understanding of iodine metabolism in plants and its impact on plant development (Halka et al., 2019).

Molecular Recognition Studies

Varughese and Pedireddi (2006) conducted a molecular recognition study of 3,5-dihydroxybenzoic acid and its derivatives with N-donor compounds. This research offers insights into supramolecular chemistry and potential applications in the synthesis of complex molecular architectures (Varughese & Pedireddi, 2006).

Antioxidant Potential in Tomato Seedlings

Another study by Halka, Smoleń, and Ledwożyw-Smoleń (2020) found that different iodobenzoates, including this compound, influenced the antioxidant potential and iodine accumulation in tomato seedlings. This highlights the compound's role in modifying plant oxidative metabolism (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).

Thermodynamics of Iodobenzoic Acids

Tan and Sabbah (1994) conducted a thermodynamic study on the isomers of iodobenzoic acid, which can provide critical data for understanding the physical properties and chemical reactivity of this compound (Tan & Sabbah, 1994).

Properties

IUPAC Name |

3,5-dihydroxy-4-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMORHUZHRTYFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)I)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B2487008.png)

![7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B2487009.png)

![1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea](/img/structure/B2487010.png)

![Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2487011.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2487012.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2487014.png)

![N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487017.png)

![(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2487021.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)